molecular formula C10H21ClO4S B13624326 2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride

2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride

Cat. No.: B13624326
M. Wt: 272.79 g/mol
InChI Key: KGKLSCPNNXIIDF-UHFFFAOYSA-N
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Description

2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride is an aliphatic sulfonyl chloride characterized by a branched hydrocarbon backbone and a 2-methoxyethoxy methyl ether substituent. This compound is likely utilized as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a sulfonating agent.

Properties

Molecular Formula

C10H21ClO4S

Molecular Weight

272.79 g/mol

IUPAC Name

2-(2-methoxyethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO4S/c1-10(2,3)9(8-16(11,12)13)7-15-6-5-14-4/h9H,5-8H2,1-4H3

InChI Key

KGKLSCPNNXIIDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(COCCOC)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylbutane-1-sulfonyl chloride with 2-methoxyethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Hydrolysis: This reaction occurs in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Hydrolysis: The major product is the corresponding sulfonic acid.

    Reduction: The major product is the corresponding sulfonamide.

Scientific Research Applications

2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis:

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl functional groups.

    Biochemistry: The compound is used in the modification of biomolecules such as proteins and peptides to study their structure and function.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate that can react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical reactions to introduce sulfonyl groups into organic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

a. 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl Chloride (CAS 1489778-22-4)
  • Key Differences :
    • Ether Substituent : The target compound features a 2-methoxyethoxy methyl group, whereas the analog has an isobutoxy group. The former contains an ethylene glycol ether chain, which increases hydrophilicity compared to the branched isobutoxy group .
    • Branching : The target compound has a 3,3-dimethylbutane backbone, creating greater steric hindrance than the 3-methyl group in the analog. This may reduce nucleophilic attack rates at the sulfonyl chloride site .
b. Aromatic Sulfonyl Chlorides (e.g., Metsulfuron Methyl Ester Precursors)
  • Key Differences :
    • Backbone Structure : The target compound is aliphatic, while sulfonylurea herbicides (e.g., metsulfuron methyl ester) feature aromatic sulfonyl groups. Aliphatic sulfonyl chlorides are generally more reactive toward nucleophiles due to reduced resonance stabilization compared to aromatic analogs .
    • Applications : Aromatic sulfonyl chlorides are often used in agrochemicals, whereas aliphatic derivatives like the target compound may find use in pharmaceuticals or polymer chemistry .

Physicochemical Properties (Inferred)

Property 2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl Chloride 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl Chloride Aromatic Sulfonyl Chlorides (e.g., Metsulfuron Precursor)
Solubility High in polar aprotic solvents (e.g., DMSO, DMF) due to 2-methoxyethoxy group Moderate in non-polar solvents (e.g., dichloromethane) Low in water, soluble in organic solvents
Reactivity Moderate (steric hindrance from 3,3-dimethyl group) Higher (less steric hindrance) Lower (resonance stabilization in aromatic systems)
Thermal Stability Likely stable at room temperature due to branching Similar stability Variable, depending on substituents

Research Findings and Data Gaps

  • Reactivity Studies: No direct kinetic data for the target compound’s sulfonyl chloride group is available. Comparisons with analogs suggest its reactivity is intermediate between aliphatic and aromatic sulfonyl chlorides .
  • Solubility Profiling : The 2-methoxyethoxy group likely enhances aqueous solubility compared to isobutoxy analogs, but experimental validation is needed .

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